Cas no 931-50-0 (Cyclohexylmagnesium Bromide (~1.0 M in THF))

Cyclohexylmagnesium Bromide (~1.0 M in THF) structure
931-50-0 structure
Produktname:Cyclohexylmagnesium Bromide (~1.0 M in THF)
CAS-Nr.:931-50-0
MF:C6H11BrMg
MW:187.360541582108
MDL:MFCD01321152
CID:797265
PubChem ID:11805477

Cyclohexylmagnesium Bromide (~1.0 M in THF) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Magnesium,bromocyclohexyl-
    • Cyclohexylmagnesium Bromide
    • Cyclohexylmagnesium bromide, 2.0 M solution in THF, SpcSeal
    • CYCLOHEXYLMAGNESIUM BROMIDE1M THF
    • Cyclohexylmagnesiumbromide,1.0MsolutioninTHF,inresealablebottle
    • 1.0 M solution in THF,MkSeal
    • Cyclohexylmagnesium bromide [1M solution in THF]
    • magnesium,cyclohexane,bromide
    • Magnesium, bromocyclohexyl-
    • Cyclohexyl magnesium bromide
    • CYCLOHEXYLMAGNESIUMBROMIDE
    • c-HexMgBr
    • Bromo(cyclohexyl)magnesium
    • cyclohexyl magnesiumbromide
    • cyclohexyl-magnesium bromide
    • cyclohexanyl magnesium bromide
    • Cyclohexylmagnesium bromide, 1.0 M in THF
    • X6235
    • Cyclohexylmagnesium bromide, 1.0 M in 2-MeTHF
    • Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L)
    • Bromocyclohexylmagnesium (ACI)
    • Cyclohexylmagnesium bromide (6CI)
    • Cyclohexylmagnesium Bromide (~1.0 M in THF)
    • MDL: MFCD01321152
    • Inchi: 1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q;;+1/p-1
    • InChI-Schlüssel: SJUKXVKSGSJVTJ-UHFFFAOYSA-M
    • Lächelt: Br[Mg]C1CCCCC1

Berechnete Eigenschaften

  • Genaue Masse: 185.98900
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 35.5
  • Anzahl kovalent gebundener Einheiten: 3
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 0
  • Oberflächenladung: 0
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Flammpunkt: -17°C (THF)
  • PSA: 0.00000
  • LogP: 3.13390
  • Löslichkeit: Nicht bestimmt

Cyclohexylmagnesium Bromide (~1.0 M in THF) Sicherheitsinformationen

Cyclohexylmagnesium Bromide (~1.0 M in THF) Zolldaten

  • HS-CODE:2931900090
  • Zolldaten:

    China Zollkodex:

    2931900090

    Übersicht:

    2931900090. Andere organisch-anorganische Verbindungen. MwSt:17.0% Steuerrückerstattungssatz:13.0% Regulatorische Bedingungen:AB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren). MFN-Tarif:6,5% allgemeiner Tarif:30,0%

    Zusammenfassung:

    2931900090. andere anorganische Verbindungen. MwSt:17,0%.; Steuerermäßigungssatz:13,0%.; Aufsichtsbedingungen:AB(Bescheinigung über die Kontrolle der Waren im Inland, Bescheinigung über die Kontrolle der Waren im Auslauf). MFN-Tarif:6,5% Allgemeintarif:30,0%

Cyclohexylmagnesium Bromide (~1.0 M in THF) Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
046766-100g
Cyclohexylmagnesium bromide, 18% in THF ca 1mol/L
931-50-0
100g
£80.00 2022-02-28
TRC
C992416-1mg
Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L)
931-50-0
1mg
40.00 2021-08-14
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C115961-500ml
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0 1mol/L in THF
500ml
¥410.90 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-294135-100 g
Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L),
931-50-0
100g
¥1,602.00 2023-07-10
Enamine
EN300-109642-0.25g
bromo(cyclohexyl)magnesium
931-50-0 95%
0.25g
$24.0 2023-10-27
Enamine
EN300-109642-0.1g
bromo(cyclohexyl)magnesium
931-50-0 95%
0.1g
$23.0 2023-10-27
Enamine
EN300-109642-1.0g
bromo(cyclohexyl)magnesium
931-50-0
1g
$26.0 2023-06-10
Chemenu
CM423070-10kg
Cyclohexylmagnesium Bromide
931-50-0 95%+
10kg
$288 2024-07-19
abcr
AB140471-100g
Cyclohexylmagnesium bromide, (18% in tetrahydrofuran, ca. 1mol/l); .
931-50-0
100g
€159.70 2025-02-13
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008210-100ml
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0 1.0 M solution of THF
100ml
¥169 2024-05-20

Cyclohexylmagnesium Bromide (~1.0 M in THF) Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt → reflux; 30 min, reflux; 1 h, reflux
Referenz
Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates
Peyrical, Lauriane C. ; Berger, Marie-Rose Ouellet-Du; Boucher, Maxim; Birepinte, Melodie; Paquin, Jean-Francois ; et al, Organic Letters, 2023, 25(14), 2487-2491

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  heated
1.2 Solvents: Tetrahydrofuran ;  heated; 1 h, rt
Referenz
A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides
Saito, Fumito, Angewandte Chemie, 2022, 61(52),

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 20 min, reflux; 6 h, reflux
Referenz
Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters
Yin, Kai-Lin; Zhao, Shuang; Qin, Ying; Chen, Shu-Han; Li, Bo; et al, ACS Catalysis, 2022, 12(22), 13999-14005

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  heated; 1 h, rt
Referenz
A sulfoxide reagent for one-pot, three-component syntheses of sulfoxides and sulfinamides
Saito, Fumito, ChemRxiv, 2022, 1, 1-11

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; rt → 50 °C
Referenz
Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation
Wang, Siwei; Xie, Chaochao; Zhu, Yu; Zi, Guofu ; Zhang, Zhanbin; et al, Organic Letters, 2023, 25(20), 3644-3648

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 1 min, rt
1.2 Reagents: Water
Referenz
Stereospecific Csp3 Suzuki-Miyaura Cross-Coupling That Evades β-Oxygen Elimination
LaPorte, Antonio J. ; Shi, Yao; Hein, Jason E. ; Burke, Martin D., ACS Catalysis, 2022, 12(17), 10905-10912

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, rt; 2 h, rt
Referenz
Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates
West, Michael S.; Pia, Julia E.; Rousseaux, Sophie A. L., Organic Letters, 2022, 24(32), 5869-5873

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; rt → 50 °C
Referenz
Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives
Xiao, Guiying; Xie, Chaochao; Guo, Qianling; Zi, Guofu ; Hou, Guohua ; et al, Organic Letters, 2022, 24(14), 2722-2727

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
Referenz
Probing the Delicate Balance between Pauli Repulsion and London Dispersion with Triphenylmethyl Derivatives
Roesel, Soeren; Becker, Jonathan; Allen, Wesley D.; Schreiner, Peter R., Journal of the American Chemical Society, 2018, 140(43), 14421-14432

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
Referenz
Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis
Varma Nallaparaju, Jagadeesh ; Nikonovich, Tatsiana ; Jarg, Tatsiana ; Merzhyievskyi, Danylo ; Aav, Riina ; et al, Angewandte Chemie, 2023, 62(39),

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  70 °C; 2 h, 70 °C
Referenz
Method for preparing di(1-adamantyl) cycloalkylphosphine ligand by diborane treatment
, China, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Magnesium
Referenz
Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light
Hung, Vu Thai; Tran, Cong Chi; Yamamoto, Yuki; Kodama, Shintaro ; Nomoto, Akihiro ; et al, Molecules, 2021, 26(20),

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  rt; rt → reflux; 30 h, reflux
Referenz
Degradable photoresist resin monomer from trimethylbicyclo[2.2.2]octanedione and synthesis method thereof
, China, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Referenz
Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-Relocation
Lu, Cong; Chen, Rui; Wang, Rui; Jing, Dong; Zheng, Ke, Organic Letters, 2023, 25(5), 750-755

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Magnesium
Referenz
Benzylamine derivatives prepared for skin lightening
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Referenz
The comparison of self-assembling behaviour of phenyl biphenylcarboxylate and biphenyl benzoate compounds with the different length and shape of chiral terminal chain
Strojwas, Katarzyna; Dabrowski, Roman; Drzewinski, Witold; Szarek, Michal; Bubnov, Alexej; et al, Journal of Molecular Liquids, 2023, 369,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 10 °C; overnight, rt
Referenz
Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents
Geiger, Valentin Jacob ; Lefevre, Guillaume; Fleischer, Ivana, Chemistry - A European Journal, 2022, 28(62),

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated; 1 - 2 h, heated
Referenz
A facile and practical preparation of P-chiral phosphine oxides
Xu, Ronghua; Gao, Zhenhua; Yu, Yiteng; Tang, Yehua; Tian, Duanshuai; et al, Chemical Communications (Cambridge, 2021, 57(27), 3335-3338

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane ,  Tetrahydrofuran ;  rt; 1 h, 40 °C
Referenz
Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles
Tsuzuki, Saori; Kano, Taichi, Angewandte Chemie, 2023, 62(16),

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Magnesium
Referenz
Visible light-induced N-radical 5-exo/6-endo cyclization of alkenyl amides: facile access to isoindolinones/isoquinolinones
Lei, Zhen-Yao; Hu, Kui; He, Yuan-Xiang; Geng, Shu; Chen, Li-Na; et al, Organic & Biomolecular Chemistry, 2022, 20(12), 2397-2401

Cyclohexylmagnesium Bromide (~1.0 M in THF) Raw materials

Cyclohexylmagnesium Bromide (~1.0 M in THF) Preparation Products

Cyclohexylmagnesium Bromide (~1.0 M in THF) Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.